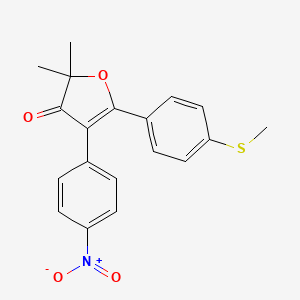
2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The nitro and methylthio groups can be introduced through nitration and thiolation reactions, respectively.
Final assembly: The final compound is obtained by coupling the substituted furan ring with the appropriate phenyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反应分析
Types of Reactions
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
作用机制
The mechanism of action of “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- 2,2-dimethyl-5-phenyl-4-(4-nitrophenyl)furan-3(2H)-one
- 2,2-dimethyl-5-(4-methylphenyl)-4-(4-nitrophenyl)furan-3(2H)-one
Uniqueness
The presence of both nitro and methylthio groups in “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” makes it unique compared to similar compounds
属性
分子式 |
C19H17NO4S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-(4-methylsulfanylphenyl)-4-(4-nitrophenyl)furan-3-one |
InChI |
InChI=1S/C19H17NO4S/c1-19(2)18(21)16(12-4-8-14(9-5-12)20(22)23)17(24-19)13-6-10-15(25-3)11-7-13/h4-11H,1-3H3 |
InChI 键 |
HADVKHZRPXKKMM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















